6-Prenylapigenin

Vue d'ensemble

Description

6-Prenylapigenin, also known as 6-Prenyl-4’,5,7-trihydroxyflavone, is a biologically active flavonoid. It is known for its anti-tumor activity and antiangiogenic properties. This compound exerts cytotoxicity against various cancer cells, including leukemia and solid tumors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Prenylapigenin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the prenylation of apigenin, a naturally occurring flavonoid, using prenyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from plant sources such as Dorstenia and Polygonum species. The extraction process includes solvent extraction, followed by purification steps like column chromatography to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Prenylapigenin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides and bases like sodium hydroxide are employed.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Applications De Recherche Scientifique

Pharmacological Properties

6-Prenylapigenin exhibits a range of pharmacological activities, including:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, one study showed that it suppressed the growth of HeLa cells by modulating the MAPK and Akt signaling pathways . Another investigation found that it inhibited the proliferation of 14 cancer cell lines, including leukemia and solid tumors, with significant cytotoxic effects .

- Antimicrobial Effects : The compound has also been shown to possess antimicrobial properties. It exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 16 to 64 μg/mL . This suggests potential applications in treating resistant bacterial infections.

- Anti-inflammatory Effects : this compound has been reported to inhibit nitric oxide production and exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory diseases .

- Neuroprotective Effects : Research indicates that prenylated flavonoids, including this compound, may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across different applications:

- Anticancer Studies :

- Antimicrobial Efficacy :

- In Silico Analysis :

Data Summary Table

Mécanisme D'action

6-Prenylapigenin exerts its effects through various molecular targets and pathways:

Anti-tumor Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: It inhibits the production of inflammatory mediators like nitric oxide and leukotrienes by targeting enzymes such as inducible nitric oxide synthase and lipoxygenase.

Anticholinesterase Activity: It inhibits acetylcholinesterase, thereby increasing the levels of acetylcholine in the nervous system.

Comparaison Avec Des Composés Similaires

Isobavachalcone: Another flavonoid with anti-inflammatory and anti-tumor properties.

6,8-Diprenyleriodictyol: Known for its antioxidant and anti-inflammatory activities.

4-Hydroxylonchocarpin: Exhibits cytotoxicity against cancer cells.

Uniqueness of 6-Prenylapigenin: this compound stands out due to its potent anti-tumor and antiangiogenic properties, making it a promising candidate for cancer therapy. Its ability to inhibit multiple pathways involved in inflammation and cancer progression highlights its therapeutic potential .

Activité Biologique

6-Prenylapigenin is a prenylated flavonoid derived from various plant sources, notably Cannabis sativa and Polygonum multiflorum. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic effects. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

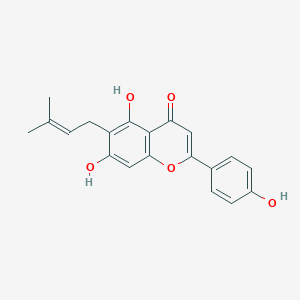

Chemical Structure and Properties

This compound (PubChem ID: 10382485) possesses a unique structure characterized by the presence of a prenyl group at the C-6 position of the apigenin backbone. This modification enhances its bioactivity and bioavailability compared to non-prenylated flavonoids.

Biological Activities

1. Antimalarial Activity

Recent studies have shown that this compound acts as an inhibitor of dihydrofolate reductase (DHFR) in Plasmodium vivax, a key enzyme in the folate synthesis pathway essential for parasite survival. In silico analyses indicate that this compound has a Gibbs free energy of binding of -7.61 kcal/mol and an inhibition constant of 2.65 nM, demonstrating potent inhibitory activity against the DHFR enzyme .

2. Anti-Cancer Properties

Prenylated flavonoids, including this compound, have been reported to exhibit significant anti-cancer properties. They influence various signaling pathways involved in cancer progression and metastasis. For instance, they can inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms such as modulation of the NF-kB pathway and activation of apoptotic markers .

3. Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as TNF-α and COX-2. This activity is particularly relevant in the context of chronic inflammatory diseases .

4. Neuroprotective Effects

The compound has shown potential neuroprotective effects through its ability to cross the blood-brain barrier and modulate neuroinflammatory responses. This property suggests its applicability in neurodegenerative diseases .

Table 1: Summary of Biological Activities of this compound

Table 2: In Silico Analysis Results for this compound

| Parameter | Value |

|---|---|

| Gibbs Free Energy (kcal/mol) | -7.61 |

| Inhibition Constant (nM) | 2.65 |

| Toxicity (AMES) | Low |

| Bioavailability | High |

Case Studies

Case Study 1: Antimalarial Efficacy

A study conducted using molecular docking simulations demonstrated that this compound effectively binds to the active site of the DHFR enzyme in Plasmodium vivax, leading to significant inhibition of enzyme activity. The study's findings suggest that this compound could serve as a lead candidate for developing new antimalarial drugs .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines have shown that treatment with this compound leads to reduced cell viability and increased apoptosis rates. These effects were attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9-10,21-22,24H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDRSTHNWHVTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential mechanisms of action of 6-Prenylapigenin?

A1: this compound has demonstrated activity against various targets, including:

- Tyrosinase Inhibition: In vitro studies suggest that this compound, along with other prenylated polyphenols, exhibit potent inhibitory activity on melanin formation in B16 melanoma cells. This inhibitory effect is attributed to the presence of the 4-substituted resorcinol moiety in its structure. []

- Antioxidant Activity: Research indicates that this compound possesses antioxidant properties. [] This activity may be related to its ability to scavenge free radicals, although further investigation is needed to confirm this mechanism. []

- Antibacterial Activity: Studies have shown that this compound, along with other flavonoids, exhibits significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains. This activity is attributed to its ability to depolarize the bacterial cell membrane, leading to the inhibition of DNA, RNA, and protein synthesis. []

Q2: What is the molecular structure of this compound?

A2: this compound is a prenylated flavonoid. While the provided abstracts do not explicitly detail its spectroscopic data, its structure consists of an apigenin backbone with a prenyl group attached to the 6-position.

Q3: How does the structure of this compound influence its activity?

A3: The presence of the prenyl group in this compound appears to significantly influence its biological activity:

- Enhanced Anti-melanogenic Activity: Compared to non-isoprenoid substituted polyphenols, the introduction of the isoprenoid (prenyl) moiety in this compound enhances its inhibitory activity on melanin production. []

- Antibacterial Activity: The prenyl group, along with other structural features, contributes to the antibacterial activity of this compound by facilitating interactions with the bacterial cell membrane. []

Q4: What is known about the toxicity of this compound?

A4:

- In vitro Toxicity: While this compound demonstrates cytotoxic activity against several cancer cell lines, it does not exhibit significant toxicity towards normal hepatocytes (AML12 cells) at concentrations up to 20 µg/mL. []

- In vivo Toxicity: In silkworm larvae models, this compound did not show significant toxic effects at doses up to 625 μg/g of body weight. []

Q5: Has this compound been tested in any clinical trials?

A5: The provided abstracts do not mention any clinical trials involving this compound. Further research, including preclinical studies and clinical trials, is needed to fully evaluate its safety and efficacy in humans.

Q6: What are the potential applications of this compound based on the current research?

A6: Based on the available research, this compound shows potential for applications in various fields:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.